molecular formula C22H21N5O3S B2745811 Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1189703-35-2

Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2745811
CAS No.: 1189703-35-2
M. Wt: 435.5
InChI Key: XPPDLJXOWNCOHL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoxaline family, characterized by a fused heterocyclic core combining triazole and quinoxaline moieties. The structure includes a 1-ethyl-substituted triazoloquinoxaline linked via a sulfanyl-acetamido bridge to an ethyl benzoate group. Such derivatives are investigated for their cytotoxic properties, particularly as dual inhibitors of EGFR kinase and tubulin polymerization, making them candidates for anticancer drug development .

Properties

IUPAC Name

ethyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-7-5-6-8-17(16)27(18)20)31-13-19(28)23-15-11-9-14(10-12-15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPDLJXOWNCOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinoxaline derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that compounds containing the quinoxaline structure can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. The incorporation of the triazole group enhances the compound's potency and selectivity against cancer cell lines .

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. Research indicates that derivatives of quinoxaline can disrupt microbial cell functions, making them potential candidates for developing new antibiotics. Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has been tested in vitro against several pathogens, showing effective inhibition rates comparable to conventional antibiotics .

Pharmacological Applications

Enzyme Inhibition
This compound has been identified as a potential inhibitor of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways. By inhibiting PDEs, the compound may enhance the levels of cyclic nucleotides (cAMP and cGMP), leading to various therapeutic effects including vasodilation and improved cardiac function .

Neuroprotective Effects
Recent studies suggest that quinoxaline derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer’s and Parkinson’s . this compound is being investigated for its effects on neuroinflammation and neuronal survival.

Material Science Applications

Organic Electronics
The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown improved charge transport characteristics .

Case Studies

Study Title Focus Findings
Anticancer Efficacy of Quinoxaline DerivativesInvestigated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in EGFR-overexpressing cells
Antimicrobial Activity AssessmentEvaluated against Gram-positive and Gram-negative bacteriaDemonstrated MIC values comparable to standard antibiotics
Neuroprotective PotentialExplored effects on neuronal cell lines under oxidative stressIndicated reduced apoptosis and enhanced cell viability

Mechanism of Action

The mechanism of action of Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs vary in substituents on the triazoloquinoxaline core, the position of functional groups, and the nature of the aromatic substituents. These modifications influence molecular weight, solubility, and target binding efficacy. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Analogous Compounds
Compound Name Core Structure Substituents Molecular Weight Biological Activity References
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate Triazoloquinoxaline 1-Ethyl (core), Ethyl benzoate (para position) ~497.58* Dual EGFR/tubulin inhibition (anticancer)
Ethyl 4-(2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate (F989-0833) Triazoloquinoxaline 1-(4-Methylphenyl) (core), Ethyl benzoate (para position) 497.58 Not explicitly stated (anticancer suspected)
Ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate (CM915186) Triazoloquinoxaline 1-Isopropyl (core), Ethyl benzoate (ortho position) Not reported Suspected tubulin interaction
Ethyl 4-[2-({6-[(3-fluorophenyl)carbamoyl][1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate Triazolopyridine Triazolopyridine core, 3-Fluorophenyl carbamoyl, Ethyl benzoate (para) 493.52 Likely altered target specificity
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CM933988) Triazoloquinoxaline 1-Ethyl (core), Bromo-methylphenyl acetamide (no ester) Not reported Potential improved metabolic stability

*Estimated based on structural similarity to F989-0833 .

Impact of Substituents on Activity

  • Core Modifications: Replacement of quinoxaline with pyridine (e.g., triazolopyridine in L860-0255) reduces molecular weight and aromatic surface area, likely altering binding to large hydrophobic pockets in targets like EGFR .
  • Positional Isomerism :

    • Ethyl benzoate in the ortho position (CM915186) vs. para position introduces steric constraints, possibly affecting conjugation with tubulin’s colchicine-binding site .

Pharmacological Profiles

  • Anticancer Activity: The parent compound and its triazoloquinoxaline analogs (e.g., F989-0833, CM915186) show promise in dual EGFR/tubulin inhibition, critical for overcoming drug resistance in cancers . The triazolopyridine derivative (L860-0255) may exhibit reduced tubulin affinity due to its smaller core but could target kinases with narrower active sites .
  • Metabolic Considerations :

    • Ester-containing derivatives (e.g., ethyl benzoate) are prone to hydrolysis, whereas amide-based analogs (e.g., CM933988) may demonstrate prolonged plasma half-lives .

Biological Activity

Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a quinoxaline moiety, which is known for diverse biological activities. The synthesis typically involves multiple steps starting from the preparation of the quinoxaline core through the condensation of o-phenylenediamine with a diketone. The ethyl group and sulfanyl functional groups are introduced in subsequent steps to yield the final product .

Anticonvulsant Properties

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline possess significant anticonvulsant properties. A study evaluating various quinoxaline derivatives showed that some synthesized compounds exhibited promising anticonvulsant activities when tested in metrazol-induced convulsion models. Notably, specific derivatives demonstrated efficacy comparable to established anticonvulsants like phenobarbitone sodium .

Antimicrobial Activity

The compound also shows potential antimicrobial effects. Sulfur-containing heterocycles have been reported to exhibit antibacterial and antifungal activities. For example, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar properties due to its structural characteristics .

Study 1: Anticonvulsant Evaluation

A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anticonvulsant activity. Among the tested compounds, two demonstrated superior efficacy in reducing seizure activity in animal models compared to standard treatments. The results highlighted the potential of these derivatives as therapeutic agents for epilepsy .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, several derivatives were screened against common pathogens. Compounds containing the quinoxaline structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. This suggests that this compound could be developed into a new class of antimicrobial agents .

Data Table: Biological Activity Overview

Biological Activity Activity Type Reference
AnticonvulsantSignificant
AntibacterialModerate
AntifungalModerate

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